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Cat. No.: B1278421 Get Quote

Introduction

2,4-Dimethyloxazole-5-carbaldehyde, with the chemical formula C₆H₇NO₂ and a molecular

weight of 125.13 g/mol , is a member of the oxazole family, a class of heterocyclic compounds

prominent in medicinal and agricultural chemistry.[1][2] The unique arrangement of its

functional groups—an aldehyde conjugated with a substituted oxazole ring—gives rise to a

distinct spectroscopic signature. This guide provides a detailed overview of the expected

spectroscopic data for this compound and outlines the general experimental protocols for its

characterization, aimed at researchers and professionals in drug development. While specific

experimental spectra for this exact compound are not widely published, this document compiles

predicted data based on established principles of spectroscopy and analysis of analogous

structures.[1]

Predicted Spectroscopic Data
The structural features of 2,4-Dimethyloxazole-5-carbaldehyde—a trisubstituted aromatic

oxazole ring with two methyl groups and a carbaldehyde group—allow for the prediction of its

spectroscopic characteristics. The following tables summarize the expected data from key

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules in solution.[1]

¹H NMR (Proton NMR) Data

Proton NMR provides information about the chemical environment and connectivity of

hydrogen atoms. For 2,4-Dimethyloxazole-5-carbaldehyde, distinct signals are anticipated for

the aldehydic proton and the two methyl groups. The aldehydic proton is expected to be the

most downfield signal due to the deshielding effects of the carbonyl group and the aromatic

oxazole ring.[1]

Proton Type
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde (-CHO) 9.5 - 10.5 Singlet (s)

2-Methyl (-CH₃) 2.4 - 2.7 Singlet (s)

4-Methyl (-CH₃) 2.2 - 2.5 Singlet (s)

Table 1: Predicted ¹H NMR

chemical shifts for 2,4-

Dimethyloxazole-5-

carbaldehyde. These values

are based on standard NMR

correlation charts and data for

similar heterocyclic aldehydes.

[1]

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information on the carbon framework of the molecule. Six distinct

signals are expected, corresponding to the six carbon atoms in the molecule.
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Carbon Type Expected Chemical Shift (δ, ppm)

Aldehyde (C=O) 185 - 195

Oxazole C5 155 - 165

Oxazole C2 150 - 160

Oxazole C4 125 - 135

2-Methyl (-CH₃) 10 - 15

4-Methyl (-CH₃) 8 - 12

Table 2: Predicted ¹³C NMR chemical shifts for

2,4-Dimethyloxazole-5-carbaldehyde.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[1] The key functional groups in 2,4-Dimethyloxazole-5-
carbaldehyde are the aldehyde C=O, the C=N and C=C bonds of the oxazole ring, and the C-

H bonds of the methyl and aldehyde groups.[1]

Functional Group Expected Absorption Range (cm⁻¹)

Aldehyde C=O Stretch (conjugated) 1700 - 1680

Oxazole Ring C=N Stretch ~1650 - 1590

Oxazole Ring C=C Stretch ~1590 - 1475

C-H Stretch (aldehyde) ~2850 and ~2750

C-H Stretch (methyl) ~2960 and ~2870

Table 3: Predicted IR absorption ranges for key

functional groups in 2,4-Dimethyloxazole-5-

carbaldehyde.[1]

Mass Spectrometry (MS)
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Mass spectrometry determines the molecular weight and can provide structural information

from fragmentation patterns.[1] For 2,4-Dimethyloxazole-5-carbaldehyde (C₆H₇NO₂), the

exact mass is 125.0477 g/mol .[1][3] The molecular ion peak ([M]⁺) would be observed at a

mass-to-charge ratio (m/z) of 125.[1]

Ion Type Expected m/z

[M]⁺ 125

[M+H]⁺ 126

[M+Na]⁺ 148

Table 4: Predicted m/z values for common

adducts in Mass Spectrometry.[3]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.

These methodologies are standard for the characterization of novel small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should

be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition for ¹H NMR:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45 degree

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
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Data Acquisition for ¹³C NMR:

Switch the probe to the carbon frequency.

Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

A larger number of scans (hundreds to thousands) is required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Chemical shifts are typically

referenced internally to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or

germanium).

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add 16 to 32 scans to obtain a high-quality spectrum. The final spectrum is presented

as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

volatile solvent like methanol or acetonitrile.
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Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z

range (e.g., 50-500 amu).

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal

of the molecular ion.

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the

molecular weight of the compound. Analyze fragmentation patterns to gain further structural

insights.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and structural confirmation

of a target compound like 2,4-Dimethyloxazole-5-carbaldehyde.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: A logical workflow for the synthesis and structural elucidation of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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